2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions The process often starts with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group and other functional groups play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diethylethanamine
- 2-(benzothiazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)-hydrazide
- Ethyl 1,3-benzothiazol-2-ylacetate
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-[(E)-[(2,2,6,6-tetramethylpiperidin-4-yl)imino]methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5OS/c1-19(2)9-12(10-20(3,4)28-19)25-11-13-16(21(22,23)24)27-29(17(13)30)18-26-14-7-5-6-8-15(14)31-18/h5-8,11-12,27-28H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNIPKKGJWTSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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